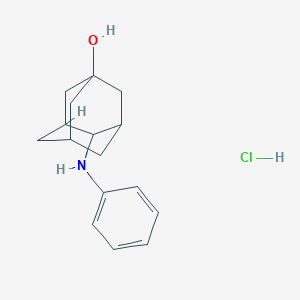
N-allylhexopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allylhexopyranosylamine, commonly known as AHPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHPA is a hexose amine derivative that has been found to exhibit diverse biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties.
作用機序
The mechanism of action of AHPA is not fully understood, but research has suggested that it may act through multiple pathways. AHPA has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. AHPA has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes. Furthermore, AHPA has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
AHPA has been found to exhibit diverse biochemical and physiological effects. In addition to its anti-inflammatory, anti-oxidant, and anti-tumor properties, AHPA has been shown to have neuroprotective effects by reducing oxidative stress in the brain. AHPA has also been found to have anti-diabetic effects by improving glucose metabolism and insulin sensitivity. Additionally, AHPA has been shown to have anti-aging effects by reducing the accumulation of advanced glycation end products (AGEs).
実験室実験の利点と制限
AHPA has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be determined using HPLC. AHPA is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, AHPA has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
AHPA has shown great potential for therapeutic applications, and future research is needed to fully understand its mechanism of action and optimize its efficacy. Some future directions for AHPA research include:
1. Studying the effects of AHPA on different cell types and in different disease models.
2. Investigating the pharmacokinetics and pharmacodynamics of AHPA in vivo.
3. Developing AHPA derivatives with improved efficacy and specificity.
4. Studying the effects of AHPA on aging-related diseases.
5. Investigating the potential of AHPA as a drug candidate for various diseases.
Conclusion
In conclusion, N-allylhexopyranosylamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHPA exhibits diverse biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. Its mechanism of action is not fully understood, but research has suggested that it may act through multiple pathways. AHPA has several advantages for lab experiments, including its ease of synthesis and stability under physiological conditions. Future research is needed to fully understand the potential of AHPA for therapeutic applications.
合成法
AHPA can be synthesized through a straightforward method involving the reaction of hexose with allylamine in the presence of a catalyst. The reaction yields AHPA as a white crystalline solid with a melting point of 145-147°C. The purity of the synthesized AHPA can be determined using high-performance liquid chromatography (HPLC).
科学的研究の応用
AHPA has been studied extensively for its potential therapeutic applications. Research has shown that AHPA exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. AHPA has also been found to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, AHPA has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
特性
IUPAC Name |
2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-2-3-10-9-8(14)7(13)6(12)5(4-11)15-9/h2,5-14H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHFUUJWYZCDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)
![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
